molecular formula C12H13N3O2 B11609796 Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- CAS No. 30081-92-6

Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-

Cat. No.: B11609796
CAS No.: 30081-92-6
M. Wt: 231.25 g/mol
InChI Key: LGQVBDFWRLUZET-UHFFFAOYSA-N
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Description

Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . This particular compound features a 2-methoxyphenyl group attached via an azo linkage to the isoxazole ring, which is further substituted with two methyl groups at positions 3 and 5.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions vary depending on the desired product, with some reactions requiring moderate heating and others proceeding at room temperature.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, the isoxazole ring can inhibit tyrosine kinases by fixing the orientation of aminocarbonyl and amino groups . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-methoxyphenyl group and azo linkage differentiates it from other isoxazole derivatives, making it a valuable compound for targeted research and applications .

Properties

CAS No.

30081-92-6

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(2-methoxyphenyl)diazene

InChI

InChI=1S/C12H13N3O2/c1-8-12(9(2)17-15-8)14-13-10-6-4-5-7-11(10)16-3/h4-7H,1-3H3

InChI Key

LGQVBDFWRLUZET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N=NC2=CC=CC=C2OC

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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